molecular formula C25H26N2O4S B2508042 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide CAS No. 1021089-22-4

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide

Cat. No.: B2508042
CAS No.: 1021089-22-4
M. Wt: 450.55
InChI Key: FRVGAVNSDQEOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a benzoyl group at the 1-position and a sulfonamide-linked 4-methoxyphenyl ethane moiety at the 7-position. The compound’s design integrates hydrophobic (benzoyl, methoxyphenyl) and hydrogen-bonding (sulfonamide) groups, which are critical for target binding and selectivity.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-31-23-13-9-19(10-14-23)15-17-32(29,30)26-22-12-11-20-8-5-16-27(24(20)18-22)25(28)21-6-3-2-4-7-21/h2-4,6-7,9-14,18,26H,5,8,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVGAVNSDQEOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide is a complex organic compound that exhibits diverse biological activities. This article reviews its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a benzoyl group and a sulfonamide moiety. Its molecular formula is C24H24N2O5SC_{24}H_{24}N_{2}O_{5}S, and it has a molecular weight of 440.52 g/mol. The structure can be represented as follows:

N 1 benzoyl 1 2 3 4 tetrahydroquinolin 7 yl 2 4 methoxyphenyl ethane 1 sulfonamide\text{N 1 benzoyl 1 2 3 4 tetrahydroquinolin 7 yl 2 4 methoxyphenyl ethane 1 sulfonamide}

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving aniline derivatives and ketones.
  • Introduction of the Benzoyl Group : This is commonly done via Friedel-Crafts acylation.
  • Sulfonation : The final step introduces the sulfonamide group through a sulfonation reaction.

Antifungal Activity

Research has highlighted the antifungal properties of compounds related to this compound. For instance, derivatives have shown significant fungicidal activity against pathogens like Valsa mali and Sclerotinia sclerotiorum, outperforming traditional fungicides such as flutolanil. The effective concentration (EC50) values for these compounds ranged from 2.63 to 29.52 mg/L .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit various enzymes by mimicking substrates or binding to active sites.
  • Receptor Modulation : The compound may also interact with receptors involved in signaling pathways, affecting cellular responses.

Case Studies

Several studies have documented the efficacy of similar compounds in vivo and in vitro:

  • Fungicidal Efficacy : A study demonstrated that certain derivatives exhibited superior antifungal activity compared to established treatments .
  • Cytotoxicity Assessments : Compounds derived from this class were evaluated for cytotoxic effects on human cell lines, showing low toxicity and high selectivity towards fungal cells .

Comparative Analysis

Compound Molecular Formula Biological Activity EC50 (mg/L)
This compoundC24H24N2O5SAntifungal2.63 - 29.52
FlutolanilC15H15ClF3NAntifungal5 - 30

Comparison with Similar Compounds

Key Observations :

  • The target compound’s benzoyl and methoxyphenyl groups enhance hydrophobicity compared to simpler sulfonamides (e.g., Compound 24).
  • Compound 11 shares the ethane-sulfonamide backbone but incorporates fluorophenyl and benzyl groups, highlighting divergent substitution strategies.

Physical Properties:

Compound Melting Point (°C) Solubility Trends
Target Compound Not reported Likely low aqueous solubility due to aromatic substituents
Compound 22 281–282 High crystallinity (polar biphenyl group)
Compound 24 236–237 Moderate solubility in DMF/THF

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide?

The synthesis of this compound requires multi-step organic reactions, including sulfonylation, benzoylation, and coupling steps. Critical parameters include:

  • Temperature control : Exothermic reactions (e.g., sulfonylation) may require cooling to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reactivity in nucleophilic substitutions .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures ≥95% purity, particularly for intermediates prone to byproducts .

Basic: How can NMR and mass spectrometry confirm the molecular structure of this compound?

  • 1H/13C NMR : Assign peaks to distinguish the benzoyl group (δ ~7.5-8.0 ppm for aromatic protons) and methoxyphenyl moiety (δ ~3.8 ppm for -OCH3). The tetrahydroquinoline core shows characteristic multiplet patterns for CH2 groups (δ ~1.5-2.5 ppm) .
  • High-resolution MS : Confirm the molecular ion peak (e.g., [M+H]+) with a mass error <5 ppm. Fragmentation patterns validate the sulfonamide (-SO2NH-) linkage .

Advanced: How can X-ray crystallography resolve structural ambiguities in analogs of this compound?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) provides precise bond lengths and angles, particularly for stereochemical confirmation. For example:

  • The dihedral angle between the benzoyl and tetrahydroquinoline rings can indicate planarity or distortion, influencing biological activity .
  • Hydrogen bonding networks (e.g., between sulfonamide -NH and carbonyl groups) clarify solid-state stability .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Analog synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -CF3) or donating (-OH) substituents to assess electronic effects on receptor binding .
  • Biological assays : Compare IC50 values in enzyme inhibition assays (e.g., cyclooxygenase-2) to correlate substituent effects with potency .

Basic: What in vitro assays are suitable for evaluating its pharmacological potential?

  • Cellular viability assays : Use SH-SY5Y neuroblastoma cells under oxidative stress to test neuroprotective effects (e.g., MTT assay) .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Ki) using tritiated ligands .

Advanced: How can computational modeling predict its interaction with biological targets?

  • Molecular docking (AutoDock/Vina) : Simulate binding to enzyme active sites (e.g., carbonic anhydrase IX). Focus on sulfonamide interactions with Zn²+ ions .
  • QSAR models : Use descriptors like logP and polar surface area to predict bioavailability and blood-brain barrier penetration .

Advanced: How should researchers address contradictory data in biological activity studies?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to rule out cell-specific artifacts .
  • Metabolic stability testing : Use liver microsomes to assess if contradictory results stem from rapid degradation .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal exposure.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of sulfonamide dust .

Advanced: How does the compound’s stability under varying pH and temperature affect experimental design?

  • pH stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH) with HPLC monitoring. Sulfonamides are prone to hydrolysis at extremes (pH <2 or >10) .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C typical for sulfonamides) .

Advanced: What mechanistic insights can enzyme inhibition kinetics provide?

  • Steady-state kinetics : Determine Km and Vmax for target enzymes (e.g., COX-2) to classify inhibition type (competitive vs. non-competitive) .
  • Pre-incubation effects : Time-dependent inhibition suggests covalent binding, often observed with sulfonamide-based inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.